methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Brand Name: Vulcanchem
CAS No.: 78420-23-2
VCID: VC21084742
InChI: InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
SMILES: COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Molecular Formula: C27H25N3O5
Molecular Weight: 471.5 g/mol

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

CAS No.: 78420-23-2

Cat. No.: VC21084742

Molecular Formula: C27H25N3O5

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate - 78420-23-2

Specification

CAS No. 78420-23-2
Molecular Formula C27H25N3O5
Molecular Weight 471.5 g/mol
IUPAC Name methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Standard InChI InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
Standard InChI Key AACGMMSOMRBWNU-NMFWXREBSA-N
Isomeric SMILES COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
SMILES COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Canonical SMILES COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is an organic compound characterized by three benzamide groups attached to a pent-4-enoate scaffold with specific stereochemistry. The compound possesses both a defined atom stereocenter (S-configuration) and a defined bond stereocenter (Z-configuration) . This stereochemical arrangement is crucial to its potential biological activities and chemical properties.

Chemical Nomenclature and Identification

The compound is identified through several standardized systems, with multiple recognized synonyms in scientific literature:

Identifier TypeValue
CAS Number78420-23-2
Primary NameMethyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
Synonyms(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester; SCHEMBL13201931; Methyl (S)-2,4,5-tris(benzamido)pent-4-enoate
PubChem CID7054802
InChIKeyAACGMMSOMRBWNU-NMFWXREBSA-N

Table 1: Chemical identifiers for methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

Physicochemical Properties

Fundamental Properties

The fundamental physical and chemical properties of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate provide insights into its behavior in various environments and its potential interactions with biological systems. These properties are essential for understanding its applications in medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC27H25N3O5
Molecular Weight471.5 g/mol
Exact Mass471.17942091 Da
Physical StateSolid (at standard conditions)
XLogP3-AA3.4
Topological Polar Surface Area114 Ų

Table 2: Fundamental physicochemical properties of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

Structural Complexity and Bonding Characteristics

The compound exhibits considerable structural complexity, featuring multiple functional groups and stereochemical elements that contribute to its unique chemical profile and potential biological interactions.

PropertyValue
Heavy Atom Count35
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count10
Defined Atom Stereocenter Count1
Defined Bond Stereocenter Count1
Complexity763

Table 3: Structural complexity parameters of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

Synthetic Routes and Preparation

General Synthesis Approaches

The synthesis of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate typically involves the reaction of appropriate benzoyl derivatives with pent-4-enoic acid derivatives under controlled conditions. This process requires careful management of reaction parameters to ensure the correct stereochemical configuration at both the atom and bond stereocenters.

Reaction Conditions and Considerations

While specific reaction conditions vary depending on the synthetic approach, the preparation of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate generally requires:

  • Selection of appropriate benzoyl derivatives as starting materials

  • Controlled reaction environment to maintain stereochemical integrity

  • Purification procedures to isolate the desired stereoisomer

  • Verification of structural identity through spectroscopic techniques

The synthetic complexity of this compound reflects both its structural intricacy and the importance of stereochemical control during preparation.

Biological Activities and Applications

Medicinal Chemistry Applications

The structural characteristics of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate make it a promising candidate for medicinal chemistry applications. The compound holds potential in the development of new therapeutic agents based on its:

  • Multiple hydrogen bonding sites that can interact with biological receptors

  • Defined stereochemistry that may confer specific biological recognition

  • Moderate lipophilicity (XLogP3-AA: 3.4) that balances membrane permeability with aqueous solubility

These properties collectively contribute to the compound's potential utility as a scaffold for drug discovery efforts .

Structure-Activity Relationships

Key Structural Features

The structure of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate contains several noteworthy features that likely contribute to its potential biological and material properties:

  • Three benzamide groups that can participate in π-stacking interactions and hydrogen bonding

  • A chiral center with S-configuration that creates three-dimensional spatial arrangement

  • A Z-configured double bond that constrains the molecule's conformation

  • A methyl ester group that provides a potential site for hydrolysis or further functionalization

These structural elements collectively determine the compound's spatial arrangement and intermolecular interaction potential .

Current Research Status and Future Directions

Research Landscape

Current research on methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate appears to be in developmental stages, with preliminary studies suggesting various potential applications. The compound's presence in chemical databases like PubChem indicates scientific interest, though published literature specifically focusing on this compound appears limited.

Future Research Opportunities

Based on the compound's structural features and preliminary findings, several promising research directions emerge:

  • Further exploration of specific biological activities through targeted screening

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Development of improved synthetic routes to enhance accessibility and stereochemical control

  • Exploration of materials applications leveraging the compound's self-assembly potential

These research avenues could significantly expand understanding of this compound and related structures .

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